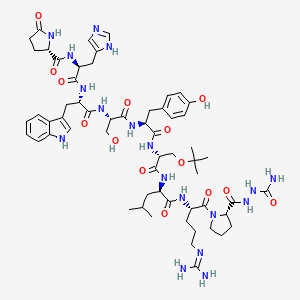
(Z)-3-Hexenyl-3-boronic acid catechol ester, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Hexenyl-3-boronic acid catechol ester, 95% (also known as 3HB-CAT-95) is an organoboron compound that has been used in a variety of scientific research applications. It is an important reagent for the synthesis of new compounds, and has been used in a variety of biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
3HB-CAT-95 has been used in a variety of scientific research applications, including organic synthesis, enzyme inhibition, and drug delivery. In particular, 3HB-CAT-95 has been used as a reagent for the synthesis of new compounds, such as organoboronates and boron-containing molecules. It has also been used to study the inhibition of enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 3HB-CAT-95 has been used as a drug delivery agent, as it can be used to transport drugs to specific sites in the body.
Wirkmechanismus
The mechanism of action of 3HB-CAT-95 is not fully understood. However, it is known that the boron atom in the 3HB-CAT-95 molecule is able to interact with certain functional groups, such as alcohols and amines. This interaction is believed to be responsible for the inhibition of enzymes, as well as the transport of drugs to specific sites in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3HB-CAT-95 are not fully understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 3HB-CAT-95 has been used as a drug delivery agent, as it can be used to transport drugs to specific sites in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3HB-CAT-95 in lab experiments is its ability to interact with certain functional groups, such as alcohols and amines. This allows for the synthesis of new compounds, as well as the inhibition of enzymes and the transport of drugs to specific sites in the body. However, 3HB-CAT-95 is not without its limitations. It is a relatively expensive reagent and can be difficult to handle in the laboratory. Additionally, the mechanism of action of 3HB-CAT-95 is not fully understood, so it is difficult to predict the exact effects of the compound.
Zukünftige Richtungen
There are a number of potential future directions for 3HB-CAT-95. One potential direction is the development of new compounds that can be synthesized using 3HB-CAT-95. Additionally, further research into the mechanism of action of 3HB-CAT-95 could lead to new applications for the compound. Finally, the development of more efficient and cost-effective methods for the synthesis of 3HB-CAT-95 could lead to increased use of the compound in laboratory experiments.
Synthesemethoden
The synthesis of 3HB-CAT-95 is achieved through a two-step reaction. The first step involves the reaction of 3-hexenol with boronic acid in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). This reaction yields a boronate ester, which is then reacted with catechol in the presence of a base (such as NaOH) to yield the desired 3HB-CAT-95.
Eigenschaften
IUPAC Name |
2-hex-3-en-3-yl-1,3,2-benzodioxaborole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO2/c1-3-7-10(4-2)13-14-11-8-5-6-9-12(11)15-13/h5-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESZEZBDXVOEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C(=CCC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Ethyl-but-1-enyl)-benzo[1,3,2]dioxaborole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]urea, 95%, (99% ee)](/img/structure/B6337146.png)


![2-[(Cyclopropylmethyl)ethanimidoyl]phenol](/img/structure/B6337168.png)
![2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-[4-(1-methylethyl)phenyl]-1-oxo-1H-dibenzo[b,e][1,4]diazepine-7-carboxylic acid](/img/structure/B6337176.png)




